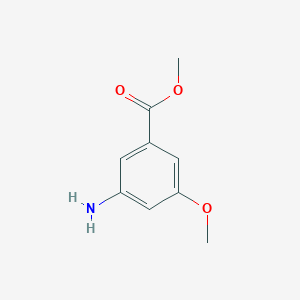
Methyl 3-amino-5-methoxybenzoate
Vue d'ensemble
Description
“Methyl 3-amino-5-methoxybenzoate” is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-methoxybenzoate” is represented by the InChI code1S/C9H11NO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,10H2,1-2H3 . This indicates the presence of a benzoate core structure with amino and methoxy functional groups attached at the 3rd and 5th positions, respectively . Physical And Chemical Properties Analysis
“Methyl 3-amino-5-methoxybenzoate” is a solid at room temperature . The compound should be stored at 2-8°C in a dark, dry place .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Related Compounds : Methyl 3-amino-5-methoxybenzoate is used in the synthesis of various chemical compounds. For instance, it has been utilized in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a therapeutic compound (Wang Yu, 2008).
Photodynamic Therapy : It serves as a building block in synthesizing new compounds with potential in photodynamic therapy, a treatment method for cancer. For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing high singlet oxygen quantum yield, have been synthesized for such purposes (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Biological and Pharmaceutical Research
- Antimicrobial and Antifungal Activities : Derivatives of methyl 3-amino-5-methoxybenzoate have been studied for their antimicrobial and antifungal activities. For instance, imino-4-methoxyphenol thiazole derived Schiff base ligandshave been synthesized and tested for their effectiveness against various bacterial and fungal species. These studies contribute to the development of new antimicrobial agents (H. M. Vinusha, K. Shivaprasad, S. Chandan, M. Begum, 2015).
- Antimitotic Agents and Tubulin Inhibitors : Research has also focused on the use of methyl 3-amino-5-methoxybenzoate derivatives as antimitotic agents and tubulin inhibitors, which are critical in cancer therapy. A study identified a compound with a 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus as a potent antiproliferative agent targeting tubulin at the colchicine binding site, indicating its potential in cancer treatment (R. Romagnoli, P. Baraldi, T. Sarkar, et al., 2008).
Environmental and Microbial Applications
Biodegradation Studies : Methyl 3-amino-5-methoxybenzoate and its derivatives have been used in studies focusing on the biodegradation of aromatic compounds. For example, research on Pseudomonas putida demonstrated its capability to metabolize methoxybenzoic acids, shedding light on environmental biodegradation processes (M. Donnelly, S. Dagley, 1980).
- otaxis Proteins in Bacteria**: Investigations into the methylation of chemotaxis proteins in Bacillus subtilis have revealed the involvement of methyl esters like methyl 3-amino-5-methoxybenzoate. These studies provide insights into bacterial motility and signal transduction mechanisms, which are crucial for understanding bacterial behavior and pathogenesis (J. A. Ahlgren, G. Ordal, 1983).
- Methyl Transfer Reactions in Microorganisms : Methyl 3-amino-5-methoxybenzoate is also significant in the study of methyl transfer reactions in microorganisms like Sporomusa ovata. This research is vital for understanding microbial metabolism and the biochemical pathways involved in carbon transfer processes (E. Stupperich, R. Konle, 1993).
Safety And Hazards
“Methyl 3-amino-5-methoxybenzoate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These correspond to hazards related to ingestion, skin contact, eye contact, and inhalation . The compound should be handled with appropriate personal protective equipment .
Propriétés
IUPAC Name |
methyl 3-amino-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZQNZFHGAVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474041 | |
| Record name | Methyl 3-amino-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-methoxybenzoate | |
CAS RN |
217314-47-1 | |
| Record name | Methyl 3-amino-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


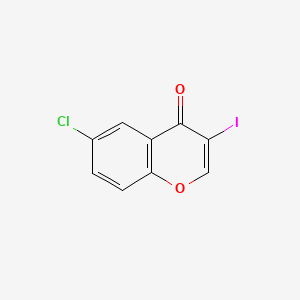
![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)
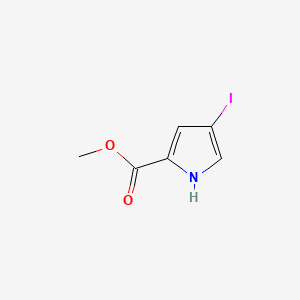
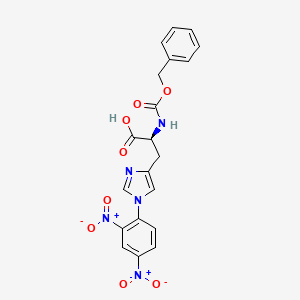
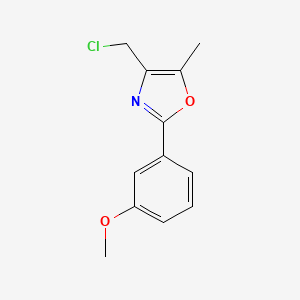
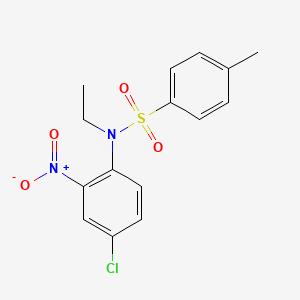
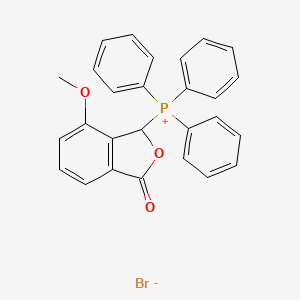

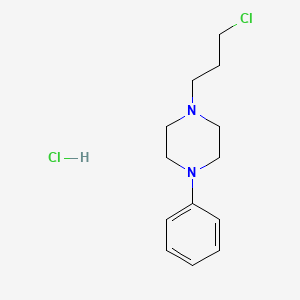
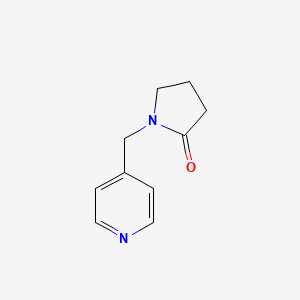
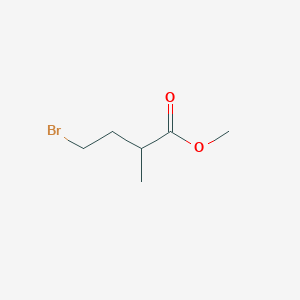
![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)

